molecular formula C18H25NO6 B1370000 4-(1-Tert-butoxycarbonylpiperidin-4-yloxy)phenoxyacetic acid

4-(1-Tert-butoxycarbonylpiperidin-4-yloxy)phenoxyacetic acid

Cat. No.: B1370000
M. Wt: 351.4 g/mol
InChI Key: DLKYUPPVHRQQTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Tert-butoxycarbonylpiperidin-4-yloxy)phenoxyacetic acid is a useful research compound. Its molecular formula is C18H25NO6 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H25NO6

Molecular Weight

351.4 g/mol

IUPAC Name

2-[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxyphenoxy]acetic acid

InChI

InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-10-8-15(9-11-19)24-14-6-4-13(5-7-14)23-12-16(20)21/h4-7,15H,8-12H2,1-3H3,(H,20,21)

InChI Key

DLKYUPPVHRQQTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)OCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 4-(1-tert-butoxycarbonylpiperidin4-yloxy)-phenoxyacetate (23.71 g) in a mire of tetrahydrofuran (34 ml) and ethanol (34 ml) was dropwise added 1N aqueous lithium hydroxide solution (68.7 ml) with ice-cooling, and the mixture was stirred at room temperature for 20 min. After completion of the reaction, the solvent was evaporated and to the obtained residue was added 10% aqueous citric acid solution. The mixture was extracted with ethyl acetate and washed successively with water and saturated brine. The organic layer was dried over anhydrous magnesium sulfate, and the solvent was evaporated. The obtained solid was filtrated with hexane and dried under reduced pressure to give the title compound (19.09 g).
Name
ethyl 4-(1-tert-butoxycarbonylpiperidin4-yloxy)-phenoxyacetate
Quantity
23.71 g
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step Two
Quantity
68.7 mL
Type
reactant
Reaction Step Three
Quantity
34 mL
Type
solvent
Reaction Step Four

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